molecular formula C14H12N4O5S2 B2878303 Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 1226456-39-8

Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2878303
CAS No.: 1226456-39-8
M. Wt: 380.39
InChI Key: VVQOQKVTFTZIQB-UHFFFAOYSA-N
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Description

This compound features a furan-2-carboxylate core linked via a thioether group to a 1,3,4-thiadiazole ring substituted with a 5-methylisoxazole-3-carboxamido moiety. The presence of both thiadiazole and isoxazole heterocycles enhances its capacity for hydrogen bonding and π-π interactions, which are critical for target binding .

Properties

IUPAC Name

methyl 5-[[5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5S2/c1-7-5-9(18-23-7)11(19)15-13-16-17-14(25-13)24-6-8-3-4-10(22-8)12(20)21-2/h3-5H,6H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQOQKVTFTZIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multiple reaction steps. A common synthetic route includes the initial formation of the thiadiazole ring followed by successive reactions to introduce the isoxazole and furan groups. The conditions usually require a base (like potassium carbonate) and various organic solvents (such as dimethylformamide or acetonitrile).

Industrial Production Methods: : Industrial production of this compound leverages automated synthetic pathways to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance reaction rates and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate can undergo oxidation reactions leading to the formation of sulfoxides or sulfones.

  • Reduction: : This compound can be reduced under catalytic hydrogenation conditions to produce amines from its amide groups.

  • Substitution: : Both nucleophilic and electrophilic substitutions are feasible on the isoxazole and furan rings.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) in solvents like methanol or dichloromethane.

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C) catalyst in ethanol.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or various organolithium reagents in dry THF.

Major Products: : Reactions typically yield derivatives like sulfoxides, sulfones, amines, and substituted furan or isoxazole derivatives, each with potential further applications.

Scientific Research Applications

Chemistry: : This compound is used in synthesizing more complex molecules and studying reaction mechanisms.

Biology: : In biological research, it acts as a probe to investigate enzyme activity and protein-ligand interactions.

Medicine: : Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate shows promise in drug discovery, particularly in designing molecules for therapeutic uses against various diseases.

Industry: : This compound finds use in developing advanced materials with specific desired properties like increased thermal stability or specific reactivity profiles.

Mechanism of Action

Molecular Targets and Pathways: : The mechanism of action typically involves the interaction with specific enzymes or receptors, leading to modulation of biological pathways. For instance, its amide groups and thiadiazole ring enable it to inhibit certain enzymes by binding to their active sites, altering their activity and influencing downstream biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

Table 1: Comparison of Structural Features
Compound Name Core Heterocycle(s) Substituents Molecular Weight (g/mol) Key Properties/Applications
Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate (Target) Furan, 1,3,4-thiadiazole 5-Methylisoxazole carboxamide, methyl ester Not reported Hypothesized antimicrobial activity
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) Benzene, 1,3,4-thiadiazole Phenylcarbamoyl, methyl ester 369.4 Safety data available
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol derivatives Furan, 1,3,4-oxadiazole Thiol, thiomethyl, or Mannich bases ~180–250 (estimated) Synthetic intermediates
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]cephalosporin derivatives Cephalosporin, 1,3,4-thiadiazole 5-Methylthiadiazolylthio, tetrazole >500 (estimated) Antibacterial agents

Functional and Pharmacological Differences

Heterocycle Influence :

  • The 1,3,4-thiadiazole in the target compound provides greater electron-withdrawing character compared to the 1,3,4-oxadiazole in . This difference may enhance metabolic stability but reduce solubility.
  • The cephalosporin derivatives () incorporate a β-lactam ring, enabling antibacterial activity via penicillin-binding protein inhibition, a mechanism absent in the target compound .

However, the isoxazole’s smaller size may improve membrane permeability. Thioether linkages (common in the target compound and cephalosporin analogs) enhance resistance to enzymatic hydrolysis compared to ethers or esters .

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling a thiadiazole-thiol intermediate with a methyl furan carboxylate derivative, analogous to methods for LS-03205 .
  • In contrast, 1,3,4-oxadiazoles () are synthesized via hydrazide cyclization with CS₂, a route unsuitable for thiadiazoles .

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